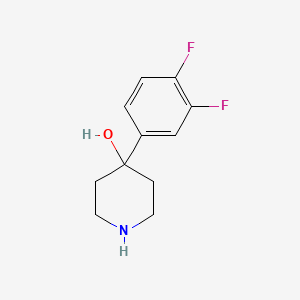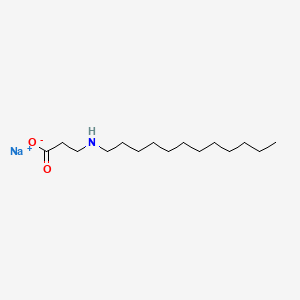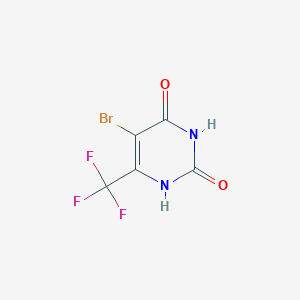
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-trifluoromethylpyrimidine-2,4-dione or 5-BTFMP, is a small organic molecule with potential applications in scientific research. It is a brominated heterocyclic compound with a trifluoromethyl group attached to the 6-position of the pyrimidine ring. 5-BTFMP is a colorless solid that is soluble in common organic solvents and has a melting point of 110-112°C.
Mechanism Of Action
The mechanism of action of 5-BTFMP is not well understood. However, it is believed that the trifluoromethyl group attached to the 6-position of the pyrimidine ring may play an important role in its biological activity. The trifluoromethyl group is known to interact with certain enzymes and other proteins, which may explain its potential use as an inhibitor of protein kinases and cyclin-dependent kinases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-BTFMP are not well understood. However, it has been reported to inhibit the activity of certain protein kinases and cyclin-dependent kinases, suggesting that it may have a role in modulating cellular processes. Additionally, it has been reported to have an anti-inflammatory effect in mice, suggesting that it may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using 5-BTFMP in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with certain enzymes and proteins. However, its use may be limited by its relatively low solubility in water and its potential toxicity.
Future Directions
Future research on 5-BTFMP should focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthetic method. Additionally, further research should be conducted to assess its safety and toxicity profile in vivo. Finally, further research should be conducted to explore its potential use as a reagent in the synthesis of other biologically active compounds.
Scientific Research Applications
5-BTFMP has been used as a reagent in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of protein kinases and cyclin-dependent kinases. It has also been used as a substrate in the synthesis of functionalized pyrimidine derivatives, such as 2-amino-5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dioneifluoromethylpyrimidine-4-carboxamides.
properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBWBYMRZBYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615362 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
26676-21-1 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

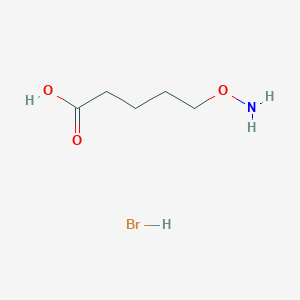
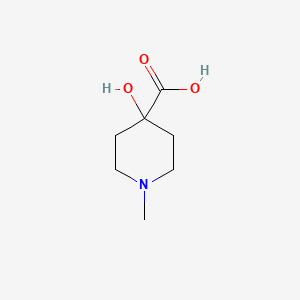
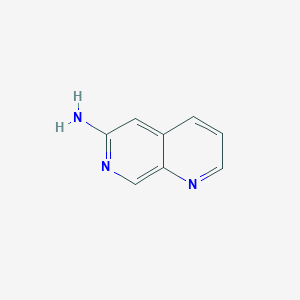
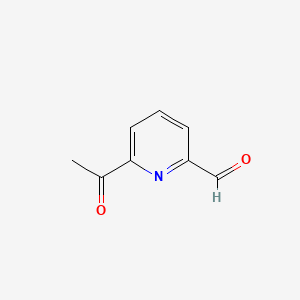
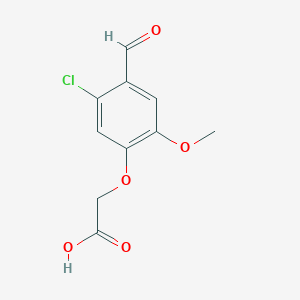
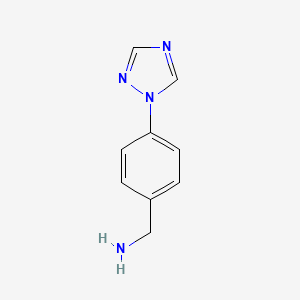
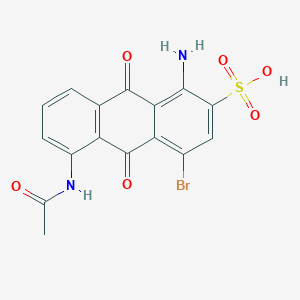
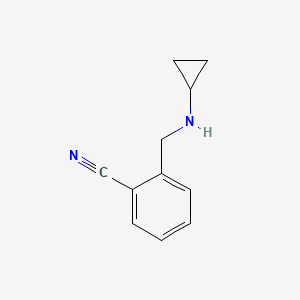
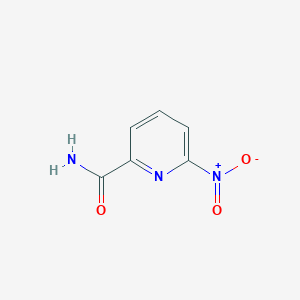
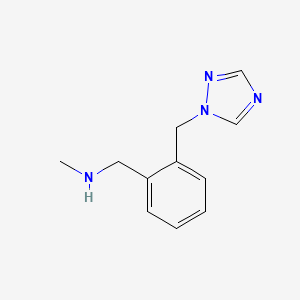
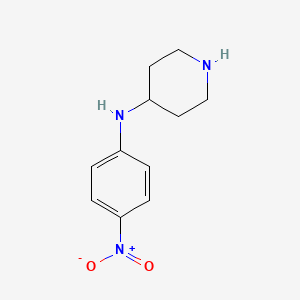
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
